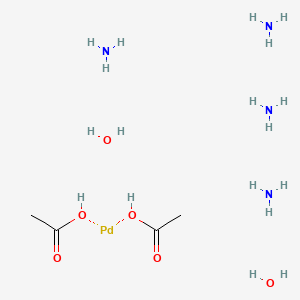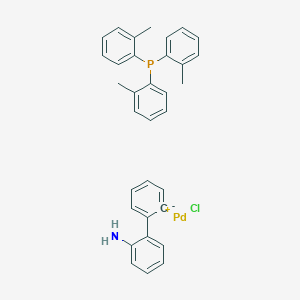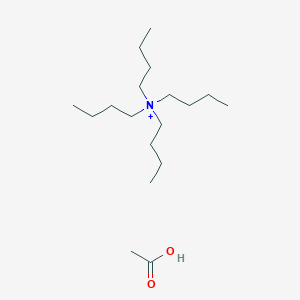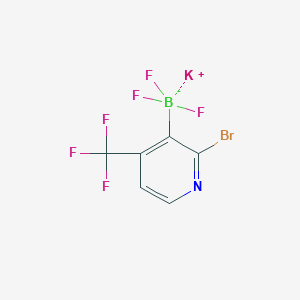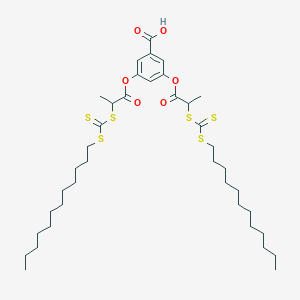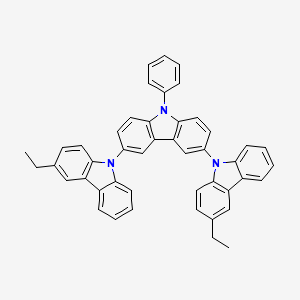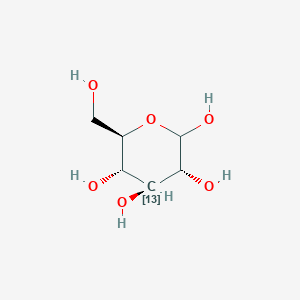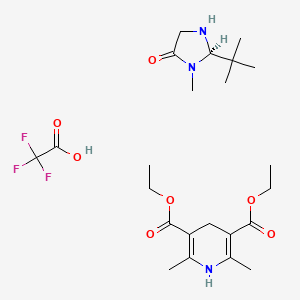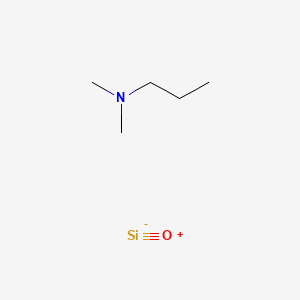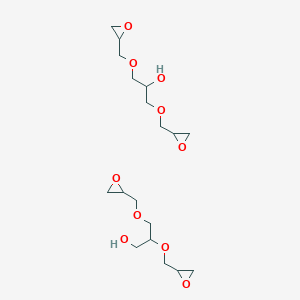
Glycerol diglycidyl ether, technical grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol diglycidyl ether (GDE) is an aliphatic epoxy monomer. It serves as a diepoxy crosslinker, possessing several key properties:
- Low viscosity epoxy matrix.
- Cures with aliphatic amines to form a thermosetting material.
- Exhibits good flexibility, low shrinkage, and strong adhesion .
Vorbereitungsmethoden
Synthetic Routes:: GDE can be synthesized through the reaction of glycerol with epichlorohydrin. The process involves epoxide ring-opening and results in the formation of GDE. The reaction typically occurs under alkaline conditions.
Industrial Production:: Industrial production methods involve scaling up the synthetic route. Large-scale reactors facilitate the reaction between glycerol and epichlorohydrin. The resulting GDE can then be purified and processed for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions:: GDE can undergo various chemical reactions, including:
Epoxide Ring-Opening: The reactive epoxide groups allow GDE to participate in ring-opening reactions with nucleophiles.
Crosslinking: When cured with aliphatic amines, GDE forms crosslinked networks, contributing to its thermosetting properties.
Amines: Aliphatic amines (e.g., ethylenediamine) serve as curing agents.
Alkaline Conditions: The initial synthesis requires an alkaline environment.
Major Products:: The primary product is the crosslinked epoxy network formed during curing. This network provides GDE’s desirable properties.
Wissenschaftliche Forschungsanwendungen
GDE finds applications across various fields:
Chemistry: Used in epoxy formulations for coatings, adhesives, and composites.
Biology: As a crosslinker in biomaterials and drug delivery systems.
Medicine: In tissue engineering and controlled drug release.
Industry: For electrical insulation, coatings, and biodegradable plastics.
Wirkmechanismus
GDE’s effects stem from its ability to crosslink and form a three-dimensional network. It enhances material properties, such as flexibility and adhesion. Specific molecular targets and pathways may vary based on the application context.
Vergleich Mit ähnlichen Verbindungen
GDE’s uniqueness lies in its aliphatic nature and compatibility with amine curing agents. Similar compounds include other epoxy monomers like bisphenol A diglycidyl ether and epoxy novolacs .
Remember that GDE’s versatility makes it valuable in both research and industrial settings.
Eigenschaften
Molekularformel |
C18H32O10 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
1,3-bis(oxiran-2-ylmethoxy)propan-2-ol;2,3-bis(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/2C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9;10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h2*7-10H,1-6H2 |
InChI-Schlüssel |
QFMWJDGCJROGRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC(CO)OCC2CO2.C1C(O1)COCC(COCC2CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



